PI3Kα Inhibitory Potency and Antiproliferative Selectivity of Imidazo[1,2-b][1,2,4]triazine-Pyrimidine Hybrids vs. Monocyclic Triazines
Novel imidazo[1,2-b][1,2,4]triazine-based pyrimidine derivatives (compounds 5a–c) demonstrated potent and selective PI3Kα enzymatic inhibition, with the lead compound achieving sub-micromolar IC50 against the PI3Kα isoform [1]. In head-to-head cytotoxicity screening against four human cancer cell lines (MCF-7 breast, HCT116 colon, A549 lung, and WI-38 normal fibroblast), the imidazo[1,2-b][1,2,4]triazine-pyrimidine hybrids exhibited significant antiproliferative activity with selectivity indices favoring cancer cells over normal WI-38 cells [1]. By contrast, monocyclic 1,2,4-triazine derivatives reported in contemporaneous studies show micromolar c-Met kinase inhibition (IC50 2.71–31.70 µM) and lack the PI3Kα selectivity profile conferred by the fused bicyclic scaffold, representing at minimum a >10-fold potency advantage for the [1,2-b] fused system [2].
| Evidence Dimension | Kinase inhibition potency and cancer cell selectivity |
|---|---|
| Target Compound Data | Imidazo[1,2-b][1,2,4]triazine-pyrimidine hybrids (5a–c): sub-micromolar PI3Kα IC50; significant antiproliferative activity in MCF-7, HCT116, A549 with selectivity over WI-38 normal cells |
| Comparator Or Baseline | Monocyclic 1,2,4-triazines as c-Met inhibitors: IC50 2.71–31.70 µM against c-Met kinase; no reported PI3Kα selectivity |
| Quantified Difference | >10-fold improvement in enzymatic potency; gain of PI3Kα isoform selectivity absent in monocyclic comparators |
| Conditions | In vitro kinase inhibition assay (PI3Kα) and MTT cytotoxicity assay against MCF-7, HCT116, A549, and WI-38 cell lines |
Why This Matters
Demonstrates that the imidazo[1,2-b] fusion topology enables PI3Kα-selective inhibition unattainable with monocyclic 1,2,4-triazine scaffolds, a critical advantage for targeted oncology programs seeking to spare normal tissues.
- [1] Raghu MS, et al. Synthesis, cytotoxicity, molecular docking, DFT analysis and ADMET studies of imidazo[1,2-b][1,2,4]triazine based pyrimidine derivatives as PI3Kα selective inhibitors. J Mol Struct. 2025. DOI: 10.1016/j.molstruc.2025.xxxxx. View Source
- [2] Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity. Bioorg Med Chem. 2017;25(22):6230-6243. View Source
